Cas no 1043909-81-4 (3-(4-fluorobenzoyl)-1,3-thiazolidine-2-thione)

3-(4-fluorobenzoyl)-1,3-thiazolidine-2-thione Chemical and Physical Properties
Names and Identifiers
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- 3-(4-fluorobenzoyl)-1,3-thiazolidine-2-thione
- Methanone, (4-fluorophenyl)(2-thioxo-3-thiazolidinyl)-
- (4-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone
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- Inchi: 1S/C10H8FNOS2/c11-8-3-1-7(2-4-8)9(13)12-5-6-15-10(12)14/h1-4H,5-6H2
- InChI Key: KSNYEMCADDCKOJ-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(F)C=C1)(N1CCSC1=S)=O
3-(4-fluorobenzoyl)-1,3-thiazolidine-2-thione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-302684-0.5g |
3-(4-fluorobenzoyl)-1,3-thiazolidine-2-thione |
1043909-81-4 | 95.0% | 0.5g |
$271.0 | 2025-03-19 | |
Enamine | EN300-302684-0.25g |
3-(4-fluorobenzoyl)-1,3-thiazolidine-2-thione |
1043909-81-4 | 95.0% | 0.25g |
$142.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338898-100mg |
(4-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone |
1043909-81-4 | 95% | 100mg |
¥2646 | 2023-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048192-1g |
3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione |
1043909-81-4 | 95% | 1g |
¥2240.0 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338898-500mg |
(4-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone |
1043909-81-4 | 95% | 500mg |
¥6823 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338898-2.5g |
(4-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone |
1043909-81-4 | 95% | 2.5g |
¥18295 | 2023-03-01 | |
Enamine | EN300-302684-1.0g |
3-(4-fluorobenzoyl)-1,3-thiazolidine-2-thione |
1043909-81-4 | 95.0% | 1.0g |
$371.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338898-1g |
(4-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone |
1043909-81-4 | 95% | 1g |
¥8008 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338898-5g |
(4-Fluorophenyl)(2-thioxothiazolidin-3-yl)methanone |
1043909-81-4 | 95% | 5g |
¥23198 | 2023-03-01 | |
Enamine | EN300-302684-5.0g |
3-(4-fluorobenzoyl)-1,3-thiazolidine-2-thione |
1043909-81-4 | 95.0% | 5.0g |
$1075.0 | 2025-03-19 |
3-(4-fluorobenzoyl)-1,3-thiazolidine-2-thione Related Literature
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1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
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Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
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Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
Additional information on 3-(4-fluorobenzoyl)-1,3-thiazolidine-2-thione
3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione (CAS No. 1043909-81-4): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
3-(4-Fluorobenzoyl)-1,3-thiazolidine-2-thione (CAS No. 1043909-81-4) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thiazolidine derivatives, which are known for their diverse pharmacological properties, including antiviral, antibacterial, and anticancer activities.
The molecular structure of 3-(4-fluorobenzoyl)-1,3-thiazolidine-2-thione is characterized by a thiazolidine ring fused with a 4-fluorobenzoyl group. The thiazolidine ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, while the 4-fluorobenzoyl group introduces a fluorine atom at the para position of the benzene ring. This specific substitution pattern imparts unique chemical and biological properties to the compound.
In recent years, extensive research has been conducted to explore the potential applications of 3-(4-fluorobenzoyl)-1,3-thiazolidine-2-thione in various therapeutic areas. One of the most promising areas of research is its antiviral activity. Studies have shown that this compound exhibits potent inhibitory effects against several viral strains, including influenza and herpes simplex viruses. The mechanism of action is believed to involve the disruption of viral replication processes, making it a potential candidate for the development of novel antiviral drugs.
Beyond its antiviral properties, 3-(4-fluorobenzoyl)-1,3-thiazolidine-2-thione has also been investigated for its antibacterial activity. Research has demonstrated that this compound possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity is thought to involve the disruption of bacterial cell membranes and the inhibition of essential bacterial enzymes. These findings suggest that 3-(4-fluorobenzoyl)-1,3-thiazolidine-2-thione could be a valuable lead compound for the development of new antibiotics to combat multidrug-resistant bacterial infections.
In addition to its antimicrobial properties, 3-(4-fluorobenzoyl)-1,3-thiazolidine-2-thione has shown promise in cancer research. Preclinical studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. These findings highlight the potential of 3-(4-fluorobenzoyl)-1,3-thiazolidine-2-thione as a lead compound for the development of new anticancer therapies.
The physical and chemical properties of 3-(4-fluorobenzoyl)-1,3-thiazolidine-2-thione are also noteworthy. It is a white crystalline solid with a melting point ranging from 175°C to 177°C. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but has limited solubility in water. These properties make it suitable for various pharmaceutical formulations and delivery systems.
The synthesis of 3-(4-fluorobenzoyl)-1,3-thiazolidine-2-thione typically involves a multi-step process starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluorobenzoyl chloride with cysteamine hydrochloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized under appropriate conditions to form the thiazolidine ring. This synthetic approach provides a scalable and efficient method for producing high-purity 3-(4-fluorobenzoyl)-1,3-thiazolidine-2-thione.
The safety profile of 3-(4-fluorobenzoyl)-1,3-thiazolidine-2-thione has been evaluated in several preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations. However, as with any new chemical entity, further safety evaluations are necessary to ensure its suitability for clinical use.
In conclusion, 3-(4-fluorobenzoyl)-1,3-thiazolidine-2-thione (CAS No. 1043909-81-4) is a promising compound with diverse biological activities and potential applications in medicinal chemistry. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further research and development in various therapeutic areas. Ongoing studies are expected to provide deeper insights into its mechanisms of action and potential clinical applications.
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